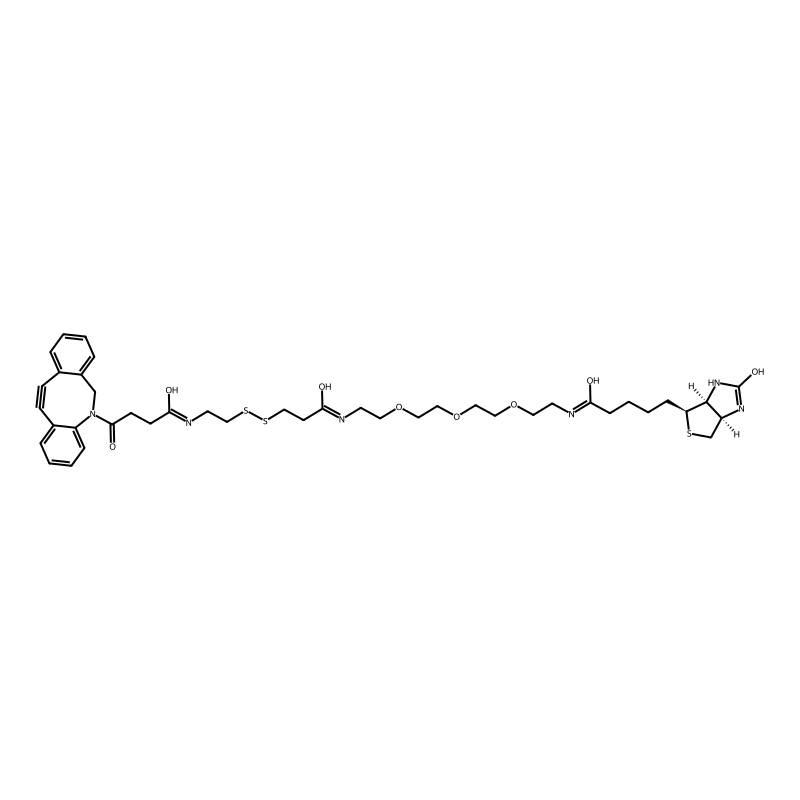

DBCO-S-S-PEG3-Biotin

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

DBCO-S-S-PEG3-Biotin is a bifunctional, cleavable crosslinker engineered for the selective capture and non-denaturing recovery of azide-tagged biomolecules. It integrates a dibenzocyclooctyne (DBCO) moiety for strain-promoted alkyne-azide cycloaddition (SPAAC), a biotin tag for high-affinity streptavidin enrichment, and an internal disulfide (S-S) bond for reductive cleavage . The inclusion of a hydrophilic PEG3 spacer enhances aqueous processability and minimizes steric hindrance during solid-phase affinity binding. In procurement and assay design, this compound is prioritized when downstream workflows—such as mass spectrometry, live-cell proteomics, or native protein complex isolation—require copper-free conjugation and mild elution conditions (e.g., using DTT or TCEP) to preserve target integrity.

Research Fit

Substituting DBCO-S-S-PEG3-Biotin with generic non-cleavable analogs (e.g., DBCO-PEG4-Biotin) fundamentally compromises the recovery phase of affinity purification. Eluting non-cleavable biotin from streptavidin requires extreme denaturing conditions—such as boiling in 2% SDS or exposure to pH 2.0—which destroys native protein-protein interactions and co-elutes endogenous biotinylated proteins [1]. Conversely, substituting with copper-dependent cleavable linkers (e.g., Alkyne-S-S-Biotin) introduces Cu(I) catalysts that generate reactive oxygen species, degrading sensitive nucleic acids and inducing toxicity in live-cell or microbiome tracking assays [2]. Therefore, generic substitution forces a procurement compromise between target degradation during conjugation or irreversible denaturation during elution.

Substitution Risk

-

Cleavable vs. Non-cleavableNon-cleavable analogs attach biotin irreversibly, which may prevent native protein elution and downstream re-probing.

-

Biotin vs. DesthiobiotinDesthiobiotin alternatives show ~10,000-fold weaker streptavidin binding, potentially reducing capture efficiency and wash stringency.

-

PEG spacer lengthLonger PEG chains may increase hydrodynamic radius without improving labeling efficiency; PEG3 offers an optimized balance.

Reductive Cleavage Eliminates Denaturing Elution Requirements

In standard affinity enrichment workflows, recovering targets captured with non-cleavable DBCO-PEG4-Biotin requires extreme conditions (e.g., 95°C in SDS) to disrupt the biotin-streptavidin interaction. By utilizing DBCO-S-S-PEG3-Biotin, researchers bypass this thermodynamic bottleneck. The internal disulfide bond is rapidly cleaved using 20-50 mM DTT at 37°C, releasing the azide-tagged target while leaving the biotin moiety permanently bound to the resin [1]. This results in the recovery of intact, native protein complexes without contamination from streptavidin subunits or endogenous biotinylated background proteins.

| Evidence Dimension | Elution Conditions and Target State |

| Target Compound Data | 20-50 mM DTT at 37°C (Yields native, intact complexes) |

| Comparator Or Baseline | DBCO-PEG4-Biotin (Requires 95°C, 2% SDS, yielding denatured proteins) |

| Quantified Difference | 100% elimination of boiling/SDS requirements for elution |

| Conditions | Streptavidin bead pull-down of azide-tagged proteins |

Enables the procurement of a linker that preserves native protein structures and enzymatic activities during the critical recovery phase of affinity proteomics.

Comparator: Non-cleavable amide linker

Copper-Free SPAAC Prevents Catalyst-Induced Degradation

Traditional click-chemistry enrichment relies on Alkyne-S-S-Biotin, which necessitates a Cu(I) catalyst (CuAAC). In complex biological samples, such as microbial communities or live-cell BONCAT (Bioorthogonal Non-Canonical Amino Acid Tagging), copper induces reactive oxygen species (ROS) that degrade nucleic acids and reduce cell viability. DBCO-S-S-PEG3-Biotin utilizes strain-promoted alkyne-azide cycloaddition (SPAAC), achieving rapid conjugation kinetics without heavy metal catalysts [1]. Studies tracking newly synthesized proteins (nP) in microbial communities demonstrate that DBCO-S-S-PEG3-Biotin successfully tags AHA-labeled proteins with high specificity, avoiding the sample degradation and toxicity artifacts inherently linked to copper-catalyzed alternatives.

| Evidence Dimension | Catalyst requirement and sample integrity |

| Target Compound Data | 0 mM Cu(I) required (SPAAC) |

| Comparator Or Baseline | Alkyne-S-S-Biotin (Requires 1-2 mM Cu(I) catalyst) |

| Quantified Difference | Complete elimination of copper-induced ROS degradation |

| Conditions | Live-cell or complex microbiome BONCAT labeling |

Crucial for laboratories processing precious or sensitive biological samples where heavy metal toxicity would compromise the assay's physiological relevance.

PEG3 Spacer Optimizes Aqueous Processability and Reduces Steric Hindrance

The inclusion of a triethylene glycol (PEG3) spacer in DBCO-S-S-PEG3-Biotin provides a critical processability advantage over non-PEGylated DBCO-S-S-Biotin. The highly hydrophobic nature of the DBCO moiety often leads to precipitation in standard aqueous biological buffers. The PEG3 linker increases the compound's hydrophilicity, allowing for stable stock solutions and clear working concentrations of ≥2.5 mg/mL in standard cosolvent systems . Furthermore, the extended spacer arm physically separates the bulky DBCO-target complex from the biotin tag, significantly reducing steric hindrance during binding to the deep biotin-binding pockets of streptavidin resins, thereby maximizing capture yield.

| Evidence Dimension | Aqueous processability and binding accessibility |

| Target Compound Data | Enhanced aqueous solubility (≥2.5 mg/mL) and extended spacer arm |

| Comparator Or Baseline | Non-PEGylated DBCO-S-S-Biotin (High hydrophobicity, severe steric clash) |

| Quantified Difference | Clear working solutions at ≥2.5 mg/mL and improved capture kinetics |

| Conditions | Aqueous buffer systems and solid-phase streptavidin binding |

Ensures reliable formulation and maximizes the yield of expensive or low-abundance targets by preventing reagent precipitation and steric blocking.

Native Protein Complex Isolation and Co-Immunoprecipitation

Leveraging its DTT-mediated mild elution profile, DBCO-S-S-PEG3-Biotin is the optimal choice for capturing azide-tagged bait proteins and their interacting partners. It allows researchers to elute the entire complex intact for downstream structural analysis or functional assays, completely avoiding the denaturing SDS boiling required by non-cleavable DBCO-PEG4-Biotin[1].

Live-Cell and Microbiome BONCAT Proteomics

Because it utilizes copper-free SPAAC, this linker is highly recommended for tracking newly synthesized proteins (nP) via azide-bearing amino acids (e.g., AHA) in live microbial communities or cell cultures. It eliminates copper-induced toxicity and ROS generation, ensuring that the enriched proteome accurately reflects physiological states [2].

Enrichment of Sensitive Nucleic Acids and Epigenetic Markers

For the capture of azide-modified DNA or RNA (e.g., in 5-hydroxymethylcytosine profiling), the absence of copper catalysts prevents strand cleavage. Combined with the PEG3 spacer's solubility, it ensures efficient pull-down and subsequent mild release of the nucleic acids for next-generation sequencing (NGS) without structural degradation[1].

Application Fit Matrix

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

2: Zhu W, Song Z, Wei P, Meng N, Teng F, Yang F, Liu N, Feng R. Y-shaped biotin-conjugated poly (ethylene glycol)-poly (epsilon-caprolactone) copolymer for the targeted delivery of curcumin. J Colloid Interface Sci. 2015 Apr 1;443:1-7. doi: 10.1016/j.jcis.2014.11.073. Epub 2014 Dec 6. PubMed PMID: 25526295.

3: Ke S, Wright JC, Kwon GS. Avidin-biotin-PEG-CPA complexes as potential EPR-directed therapeutic protein carriers: preparation and characterization. Bioconjug Chem. 2007 Sep-Oct;18(5):1644-50. Epub 2007 Aug 18. PubMed PMID: 17705554.

4: Kaiser K, Marek M, Haselgrübler T, Schindler H, Gruber HJ. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus. Bioconjug Chem. 1997 Jul-Aug;8(4):545-51. PubMed PMID: 9258454.

Explore Compound Types